HIV-1 Integrase Inhibition: Sub-Micromolar Potency vs. Inactive 6-Bromopicolinate Analog
Methyl 6-bromo-3-hydroxypicolinate exhibits potent inhibitory activity against HIV-1 integrase, with reported IC50 values of 0.03 μM in vitro and 0.04 μM in vivo . In stark contrast, the closely related analog Methyl 6-bromopicolinate (CAS 26218-75-7), which lacks the 3-hydroxyl group, shows no significant integrase inhibition under comparable assay conditions [1]. This difference underscores the critical role of the 3-hydroxy moiety in target engagement, likely through metal chelation at the enzyme's catalytic core.
| Evidence Dimension | HIV-1 integrase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 0.03 μM (in vitro), 0.04 μM (in vivo) |
| Comparator Or Baseline | Methyl 6-bromopicolinate (no significant inhibition at relevant concentrations) |
| Quantified Difference | Target active; comparator inactive |
| Conditions | HIV-1 integrase enzyme assay (in vitro); viral replication assay (in vivo) |
Why This Matters
This functional divergence dictates that only the 3-hydroxy-6-bromo picolinate scaffold can serve as a viable starting point for structure-activity relationship (SAR) campaigns targeting HIV integrase, a key enzyme for antiretroviral therapy development.
- [1] BindingDB. (n.d.). Affinity data for HIV-1 integrase inhibition. View Source
